2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide
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Description
2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H27FN4O2S and its molecular weight is 418.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a series of pyrimidinones and oxazinones fused with thiophene rings, synthesized using citrazinic acid as a starting material, showed good antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012). Similarly, other synthesized substances demonstrated antianaphylactic activity, indicating potential applications in managing allergic reactions (Wagner et al., 1993).
Anti-inflammatory Applications
Several studies have explored the anti-inflammatory potential of pyrimidinone derivatives. Amr et al. (2007) synthesized a series of compounds using citrazinic acid, which exhibited good anti-inflammatory activity comparable to Prednisolone® as a reference drug. This highlights the potential of these compounds as anti-inflammatory agents (Amr et al., 2007).
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2S/c1-3-25(4-2)11-12-26-18-10-6-9-17(18)20(24-21(26)28)29-14-19(27)23-16-8-5-7-15(22)13-16/h5,7-8,13H,3-4,6,9-12,14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSVWKAGSIDHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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